Cyclopropylmalononitrile
Overview
Description
Cyclopropylmalononitrile is a chemical compound with the molecular formula C6H6N2 and a molecular weight of 106.13 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of a compound plays a significant role in its properties and reactions. Unfortunately, the search results do not provide specific details about the molecular structure of this compound . For a comprehensive analysis, techniques such as X-ray crystallography, electron diffraction, or spectroscopy could be used.
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results . Understanding these reactions would require a detailed study of the compound’s reactivity, stability, and the conditions under which it reacts.
Physical and Chemical Properties Analysis
Cyclopropylmalonitrile has a predicted boiling point of 247.5±13.0 °C and a predicted density of 1.152±0.06 g/cm3 . These properties can influence how the compound behaves in different environments and how it reacts with other substances .
Scientific Research Applications
Enantioselective Organocatalysis
- Synthesis of Spirocyclopropanes : A study demonstrated an efficient cyclopropanation process, leading to the synthesis of spirocyclopropanes with high yields and enantioselectivity. This process uses a Michael-initiated ring-closing (MIRC) reaction of 2-arylidene malononitriles (Russo et al., 2011).
Pharmacophore Synthesis
- Biologically Active Molecules : Cyclopropyl rings are increasingly used in drug development. Their unique structure, including coplanarity of carbon atoms and enhanced π-character of C-C bonds, contributes to enhancing potency and reducing off-target effects in drug molecules (Talele, 2016).
Chemical Synthesis
- Formation of Tetracyanocyclopropanes : A new reaction was developed for forming cyclopropanes from activated olefins and C–H acids, offering a simple and efficient way to synthesize 3-aryl substituted tetracyanocyclopropanes (Elinson et al., 2008).
Biomimetic Synthesis
- Light-Driven Molecular Switches : Cyclopropyl ring-opening/nitrilium ion ring-closing tandem reactions were used to synthesize light-driven Z/E molecular switches, mimicking natural protonated Schiff bases (Zanirato et al., 2007).
Bioorthogonal Chemical Reporters
- Tagging of Biomolecules : Functionalized cyclopropenes were synthesized and found stable in aqueous solutions and biological environments. They were used as chemical reporters to label biomolecules in vitro and in live cells (Patterson et al., 2012).
Transition Metal-Catalyzed Reactions
- Cyclopropanation and C-H Insertion : Metal carbenoids generated from cyclopropenes were used in cyclopropanation and C-H insertion reactions, demonstrating cyclopropenes' versatility in synthesizing heterocycles and carbocycles (Archambeau et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-cyclopropylpropanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-3-6(4-8)5-1-2-5/h5-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQYRGLVQHPHGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626816 | |
Record name | Cyclopropylpropanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1169770-46-0 | |
Record name | Cyclopropylpropanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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